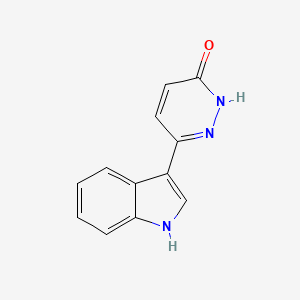![molecular formula C19H24N2O2 B6132800 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine, also known as MMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of morpholine derivatives and has shown promising results in the treatment of several diseases.
作用機序
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is not fully understood. However, several studies suggest that this compound acts as an agonist for dopamine and serotonin receptors. The compound also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. This compound has also been reported to inhibit the replication of several viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
This compound has shown several biochemical and physiological effects in various studies. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to improve the cognitive function of animals in various behavioral tests.
実験室実験の利点と制限
One of the major advantages of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its high purity and stability, which makes it suitable for various lab experiments. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. One of the areas of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. The compound can also be further investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound can also be studied for its potential as a therapeutic agent against viral infections such as COVID-19.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the treatment of several diseases and has shown various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and several future directions can be explored in the field of this compound research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine involves the reaction between 4-methoxybenzylamine and 6-methyl-2-pyridinecarboxaldehyde in the presence of morpholine and acetic acid. The reaction proceeds under reflux conditions and results in the formation of this compound as a white solid with a yield of 76%. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectroscopy.
科学的研究の応用
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Several studies have reported the use of this compound as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. This compound has also been used as a ligand for various receptors such as dopamine and serotonin receptors. The compound has shown promising results in the treatment of Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-3-5-17(20-15)13-21-10-11-23-19(14-21)12-16-6-8-18(22-2)9-7-16/h3-9,19H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLLFBJYHHAPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
